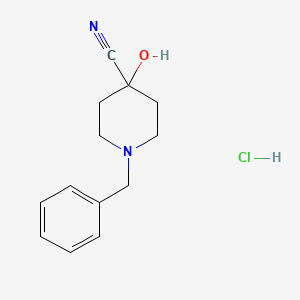
4-Chloro-2-fluorobenzylamine
Übersicht
Beschreibung
4-Chloro-2-fluorobenzylamine is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 and is typically in a liquid form . It is used as a primary and secondary intermediate, and also as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluorobenzylamine is 1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
4-Chloro-2-fluorobenzylamine is a clear liquid . It is stored at ambient temperature . The density is approximately 1.3 g/mL . The boiling point is around 216.2°C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Chloro-2-fluorobenzylamine Hydrochloride has been investigated for its ability to inhibit corrosion in mild steel within HCl media. The study demonstrated that this compound is an effective corrosion inhibitor, particularly at higher concentrations and lower temperatures. The presence of chlorine, fluorine, and the H2N group in its structure was found to be crucial in forming a protective film layer on the metal surface, thereby preventing corrosion (Hussein, 2015).
Supramolecular Assemblies
Research on 4-fluorobenzylamine, a closely related compound, has shown its importance in forming supramolecular salts through self-assembly with halide ions or metal chloride. This process leverages strong hydrogen bonds and weak intermolecular interactions, essential for creating diverse supramolecular architectures, which can be significant in various scientific fields (Wang, Ding, Li, & Huang, 2015).
Synthesis of Pharmaceuticals
4-Chloro-2-fluorobenzylamine derivatives have been utilized in the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate in producing mosapride, a gastroprokinetic agent. This synthesis involves specific chemical reactions that yield high enantiomeric excess, demonstrating the compound's role in creating pharmaceutical intermediates (Kato, Morie, Harada, & Matsumoto, 1994).
Radiolabeling for Medical Imaging
4-[18F]-Fluorobenzylamine, a variant of 4-Chloro-2-fluorobenzylamine, has been used in labeling proteins with the positron-emitting nuclide 18F, preserving immunoreactivity. This method is potentially valuable for labeling monoclonal antibodies and other proteins and peptides with 18F, useful in medical imaging techniques like PET scans (Garg, Garg, & Zalutsky, 1991).
Automated Synthesis in Nuclear Medicine
The automated synthesis of 4-[18F]fluorobenzylamine, a related compound, showcases its importance in nuclear medicine. It serves as a versatile building block for developing novel 18F-labeled compounds, crucial in the field of positron emission tomography (PET) imaging (Way & Wuest, 2013).
Influence on Molecular Flexibility
Research on 2-fluorobenzylamine, another variant, has revealed that ring fluorination significantly affects the molecule's structural and dynamical properties. This insight is valuable for understanding molecular flexibility, which can be critical in designing more efficient pharmaceuticals and materials (Calabrese, Maris, Evangelisti, Caminati, & Melandri, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMMHGMIZYLHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369286 | |
| Record name | 4-Chloro-2-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorobenzylamine | |
CAS RN |
72235-57-5 | |
| Record name | 4-Chloro-2-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















